molecular formula C3H8N2O4S B14612755 Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-63-7

Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14612755
CAS No.: 58358-63-7
M. Wt: 168.17 g/mol
InChI Key: BBNBSVPCCCCNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to the hydrazine moiety, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl hydrazine derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl hydrazinocarboxylate: A related compound with similar reactivity but lacking the methanesulfonyl group.

    Methanesulfonyl hydrazine: Another related compound with a similar functional group but different structural arrangement.

Uniqueness

Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both the methanesulfonyl and hydrazine moieties. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

58358-63-7

Molecular Formula

C3H8N2O4S

Molecular Weight

168.17 g/mol

IUPAC Name

methyl N-(methanesulfonamido)carbamate

InChI

InChI=1S/C3H8N2O4S/c1-9-3(6)4-5-10(2,7)8/h5H,1-2H3,(H,4,6)

InChI Key

BBNBSVPCCCCNDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NNS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.